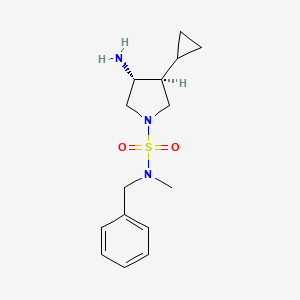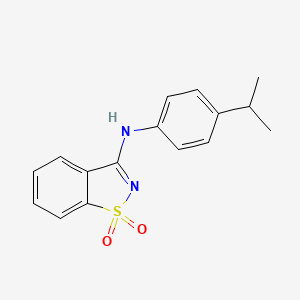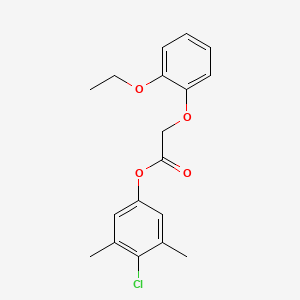![molecular formula C21H23N5O3 B5675325 (1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)
(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridine-3-carbonyl)-3,6-diazabicyclo[322]nonan-7-one” is a complex organic molecule that features a variety of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the diazabicyclo[3.2.2]nonane core, the introduction of the pyrazolo[1,5-a]pyridine moiety, and the attachment of the oxazole group. Typical reaction conditions might include:
Formation of the diazabicyclo[3.2.2]nonane core: This could involve a cyclization reaction using a suitable precursor.
Introduction of the pyrazolo[1,5-a]pyridine moiety: This might be achieved through a condensation reaction.
Attachment of the oxazole group: This could involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification processes: Employing techniques such as crystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could lead to the formation of ketones or carboxylic acids.
Reduction: Could result in the formation of alcohols or amines.
Substitution: Could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Affecting cellular processes: Such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other diazabicyclo[3.2.2]nonane derivatives or molecules containing pyrazolo[1,5-a]pyridine and oxazole groups.
Uniqueness
The uniqueness of this compound could be attributed to its specific combination of functional groups and heterocyclic structures, which might confer unique biological or chemical properties.
Properties
IUPAC Name |
(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-18(14(2)29-23-13)12-25-16-7-6-15(20(25)27)10-24(11-16)21(28)17-9-22-26-8-4-3-5-19(17)26/h3-5,8-9,15-16H,6-7,10-12H2,1-2H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNMVOUHDGUUEA-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3CCC(C2=O)CN(C3)C(=O)C4=C5C=CC=CN5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2[C@@H]3CC[C@H](C2=O)CN(C3)C(=O)C4=C5C=CC=CN5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B5675250.png)

![(3S,4S)-1-[[2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5675252.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5675258.png)
![1-cyclopropyl-6-oxo-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5675273.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5675289.png)
![(3R*,4R*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5675297.png)
![(1S,5R)-6-propyl-3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675304.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)
![9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5675317.png)
![4-[(2-nitrophenyl)methyl]thiomorpholine](/img/structure/B5675327.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)
